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Compound of Interest

Compound Name: 2-Hydroxycarbamazepine

Cat. No.: B022019

A Senior Application Scientist's Perspective on a Key Carbamazepine Metabolite

Introduction

2-Hydroxycarbamazepine is a primary human metabolite of the widely prescribed
anticonvulsant and mood-stabilizing drug, carbamazepine.[1][2] As drug development and
clinical monitoring increasingly focus on the broader metabolic profile of therapeutics, a
comprehensive understanding of key metabolites is paramount. This guide provides a detailed
examination of the chemical and structural properties of 2-Hydroxycarbamazepine, its
metabolic context, and validated analytical methodologies for its quantification. This document
is intended for researchers, scientists, and drug development professionals who require a deep
technical understanding of this compound, moving beyond rudimentary data to explain the
causality behind its chemical behavior and analytical strategy.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and
fundamental properties. These parameters govern its behavior in both chemical and biological
systems.

Nomenclature and Identifiers

o Systematic IUPAC Name: 3-hydroxybenzol[b][3]benzazepine-11-carboxamide[1]
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o Common Names: 2-Hydroxycarbamazepine, 2-Hydroxy-5H-dibenz[b,flazepine-5-
carboxamide[1]

e CAS Registry Number: 68011-66-5[1]

These identifiers are critical for unambiguous database searching and regulatory
documentation. The core structure is a dibenzol[b,flazepine, a tricyclic system that forms the
backbone of carbamazepine and related compounds.[2] 2-Hydroxycarbamazepine is
distinguished by a hydroxyl group on one of the benzene rings and a carbamoyl! group on the
azepine nitrogen.[1]

Structural and Molecular Data

The molecular structure dictates the compound's reactivity, polarity, and ability to interact with
biological targets.

Table 1: Core Chemical and Structural Properties of 2-Hydroxycarbamazepine

Property Value Source(s)
Molecular Formula C15H12N202 [1]
Molecular Weight 252.27 g/mol [1]
Exact Mass 252.089877630 Da [1]

C1=CC=C2C(=C1)C=CC3=C(
SMILES [1]
N2C(=0)N)C=CC(=C3)O

VPZIYMMSJFWLSP-
InChIKey [1]
UHFFFAOYSA-N

Physicochemical Characteristics

These properties are essential for predicting the compound's absorption, distribution,
metabolism, and excretion (ADME) profile, as well as for developing analytical methods.

Table 2: Physicochemical Properties of 2-Hydroxycarbamazepine
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Property Value

Comments and
L. Source(s)
Implications

>205 °C

Melting Point
(decomposes)

High melting point

suggests a stable

crystalline lattice. 4]
Decomposition

indicates thermal

instability.

logP (predicted) 2.1

Indicates moderate
lipophilicity,

suggesting potential [1]
for membrane

permeability.

pKa (acidic, predicted) 9.15 (Phenolic -OH)

The phenolic hydroxyl
group is weakly acidic.
Deprotonation can
occur at physiological
pH, influencing
solubility and binding.

Slightly soluble in
DMSO and Methanol

(requires sonication).

Solubility

Low aqueous

solubility is expected.

This is a critical

consideration for [415]
sample preparation

and in vitro assay

development.

Structural Elucidation: A Spectroscopic Approach

While predicted data provides a useful starting point, experimental spectroscopic analysis is the

gold standard for structural confirmation. The following sections outline the expected

spectroscopic features, drawing analogies from the parent compound, carbamazepine, where

specific data for the metabolite is not publicly available.
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Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for identifying and quantifying metabolites in complex
biological matrices. For 2-Hydroxycarbamazepine, electrospray ionization (ESI) in positive
mode is typically employed.

e Precursor lon: The protonated molecule [M+H]* is observed at m/z 253.1.[1][6]

o Key Fragmentation: Collision-induced dissociation (CID) of the precursor ion provides
structural information. A characteristic and dominant fragmentation is the neutral loss of the
carbamoyl group (HNCO, 43 Da), resulting in a major product ion at m/z 210.1.[1] This
transition (m/z 253.1 - 210.1) is highly specific and forms the basis for selective reaction
monitoring (SRM) in quantitative LC-MS/MS assays.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for 2-Hydroxycarbamazepine is not readily available in public
databases. The following are predicted assignments based on the known structure and data
from related dibenzoazepine compounds. The acquisition of these spectra is a critical step for
any laboratory synthesizing or isolating this compound for use as a reference standard.

¢ H NMR: The proton spectrum would be complex due to the aromatic protons. Key expected
signals include:

o Aromatic protons (Ar-H) appearing in the range of & 7.0-8.0 ppm. The introduction of the -
OH group will break the symmetry seen in carbamazepine, leading to more complex
splitting patterns.

o Olefinic protons of the azepine ring (-CH=CH-) as a singlet or two distinct doublets around
0 6.9 ppm.

o Abroad singlet for the carbamoyl protons (-CONHz) around & 5.0-6.0 ppm.

o Asinglet for the phenolic proton (-OH), which may be broad and its chemical shift highly
dependent on solvent and concentration.

e 13C NMR: The carbon spectrum would confirm the 15 carbon atoms in the molecule.
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o The carbonyl carbon (-C=0) would appear downfield, typically around & 155-160 ppm.

o Aromatic and olefinic carbons would resonate in the & 120-150 ppm region. The carbon
atom attached to the hydroxyl group (C-2) would be shifted downfield compared to its
unsubstituted counterpart.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

e -OH Stretch: A broad absorption band is expected in the region of 3200-3550 cm™1,
characteristic of the phenolic hydroxyl group.

e N-H Stretch: The -NH: of the carbamoyl group will show two bands (asymmetric and
symmetric stretching) in the 3300-3500 cm~1 region.

e C=0 Stretch: A strong, sharp absorption band corresponding to the urea-like carbonyl group
is expected around 1670-1690 cm~1.

o C=C Stretch: Aromatic and olefinic C=C stretching vibrations will appear in the 1500-1600
cm~1region.

Metabolic Pathways and Biological Significance

Understanding the formation and fate of 2-Hydroxycarbamazepine is crucial for interpreting its
pharmacological and toxicological relevance.

Formation from Carbamazepine

2-Hydroxycarbamazepine is a product of the aromatic hydroxylation of carbamazepine. This
is a minor metabolic pathway compared to the major epoxide-diol pathway.[8] However, it is
significant because it initiates a bioactivation sequence. The formation is catalyzed by multiple
cytochrome P450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2E1, and notably,
CYP3A4.[9] The involvement of multiple enzymes suggests that this metabolic step is less
susceptible to inhibition by a single co-administered drug.

Subsequent Bioactivation and Toxicity
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The primary toxicological concern with 2-Hydroxycarbamazepine is its role as a precursor to
reactive metabolites. It undergoes further oxidation, catalyzed predominantly by CYP3A4, to
form a highly reactive carbamazepine-iminoquinone (CBZ-1Q) intermediate.[9] This
iminoquinone is an electrophile that can form covalent adducts with cellular macromolecules,
including proteins. This bioactivation pathway is implicated in the pathogenesis of idiosyncratic
drug reactions and hypersensitivity associated with carbamazepine therapy.[10]
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Caption: Bioactivation of Carbamazepine via 2-Hydroxylation.

Analytical Methodology: Quantification in Human
Plasma

Accurate quantification of 2-Hydroxycarbamazepine is essential for pharmacokinetic studies
and therapeutic drug monitoring. Liquid Chromatography with Tandem Mass Spectrometry (LC-
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MS/MS) is the definitive technique.

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a robust method for the determination of 2-Hydroxycarbamazepine in
human plasma, based on common practices in the field.[6]

Objective: To accurately quantify the concentration of 2-Hydroxycarbamazepine in human
plasma samples.

Materials:

Human plasma (K2EDTA anticoagulant)

e 2-Hydroxycarbamazepine certified reference standard

« |sotopically labeled internal standard (IS), e.g., 2-Hydroxycarbamazepine-da (if available) or
a structurally similar analog.

o Acetonitrile (ACN), HPLC or LC-MS grade

e Formic Acid (FA), LC-MS grade

Ultrapure water

Workflow Diagram:
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Caption: Workflow for LC-MS/MS analysis of 2-Hydroxycarbamazepine.

Step-by-Step Procedure:

o Standard and QC Preparation: Prepare calibration standards and quality control (QC)
samples by spiking known concentrations of 2-Hydroxycarbamazepine into blank human
plasma. Typical concentration ranges might span from 0.5 to 500 ng/mL.
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o Sample Preparation (Protein Precipitation): a. Aliquot 100 pL of plasma sample, calibrator, or
QC into a 1.5 mL microcentrifuge tube. b. Add 300 puL of cold acetonitrile containing the
internal standard at a fixed concentration. The use of a 3:1 ratio of organic solvent to plasma
is a common and effective choice for precipitating plasma proteins. c. Vortex mix vigorously
for 30 seconds to ensure complete protein precipitation and extraction of the analyte. d.
Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins. e.
Carefully transfer the supernatant to a clean autosampler vial for analysis.

e LC-MS/MS Analysis: a. Liquid Chromatography:

o Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 um particle size).

o Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: A typical gradient would start at ~5-10% B, ramp up to 95% B to elute the
analyte, and then re-equilibrate. The gradient must be optimized to ensure separation from
iIsomeric metabolites like 3-Hydroxycarbamazepine.

o Flow Rate: 0.4 mL/min.

o Injection Volume: 5-10 pL. b. Tandem Mass Spectrometry:

o lonization Mode: ESI Positive.

o Monitoring Mode: Selected Reaction Monitoring (SRM).

o Transitions:

o 2-Hydroxycarbamazepine:Q1: 253.1 m/z - Q3: 210.1 m/z

o Internal Standard: Monitor the appropriate transition for the chosen IS.

o Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b.
Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by
plotting the peak area ratio versus the nominal concentration of the calibration standards
using a weighted (e.g., 1/x?) linear regression. d. Determine the concentration of 2-
Hydroxycarbamazepine in the unknown samples and QCs by back-calculating from the
regression equation.

Conclusion

2-Hydroxycarbamazepine is more than a simple metabolite; it is a critical node in a

bioactivation pathway with significant toxicological implications. A thorough understanding of its
chemical properties, structural features, and metabolic fate is indispensable for professionals in
drug development and clinical research. The analytical methods outlined here, centered on LC-
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MS/MS, provide the necessary specificity and sensitivity to accurately monitor its levels in
biological systems. As personalized medicine and safety pharmacology advance, the detailed
characterization of such metabolites will continue to be a cornerstone of safer and more
effective drug therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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